1,3,4-oxadiazinane

Description

Historical Context and Discovery

The historical development of this compound synthesis represents a relatively recent advancement in heterocyclic chemistry, with significant breakthroughs emerging in the twenty-first century. The compound's discovery and systematic study followed the broader historical trajectory of heterocyclic chemistry, which began gaining momentum in the eighteen hundreds with foundational work on related heterocyclic systems. The specific development of this compound synthetic methodologies represents a culmination of decades of research into six-membered heterocyclic systems containing multiple heteroatoms.

The most significant advancement in this compound synthesis came through the development of formal [3 + 3] cycloaddition reactions utilizing diaziridines and quinones as starting materials. This methodology, catalyzed by scandium triflate, represented a breakthrough in accessing this particular heterocyclic system with high efficiency and broad substrate scope. The reaction conditions, typically conducted at negative thirty degrees Celsius in dichloromethane solvent, highlighted the importance of precise temperature control and solvent selection in achieving optimal yields. This synthetic approach demonstrated the evolution of heterocyclic chemistry from traditional methods toward more sophisticated catalytic processes that enable the construction of complex ring systems with enhanced selectivity and efficiency.

The compound's classification as a tetrahydro derivative of 1,3,4-oxadiazine further emphasizes its position within the broader family of oxadiazine compounds, which have been subjects of intensive research due to their diverse biological activities. The systematic study of this compound represents part of the ongoing effort to explore all possible permutations and saturation states of heterocyclic systems containing nitrogen and oxygen heteroatoms.

Structural Classification Within Heterocyclic Chemistry

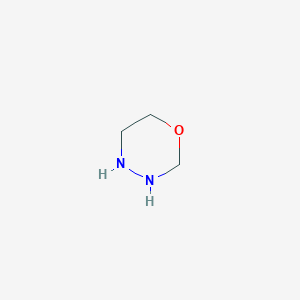

This compound occupies a distinctive position within the systematic classification of heterocyclic compounds, specifically as a six-membered saturated ring containing two nitrogen atoms and one oxygen atom. According to the Hantzsch-Widman nomenclature system, which provides the systematic framework for naming heterocyclic compounds, the compound's name derives from the combination of appropriate prefixes denoting the heteroatoms present and suffixes indicating both ring size and saturation state. The "oxa" prefix indicates the presence of oxygen, while "diaza" specifies two nitrogen atoms, and the "inane" suffix denotes a six-membered fully saturated ring system.

The structural classification of this compound places it within the broader category of azines, which collectively refer to six-membered ring compounds containing two heteroatoms, at least one of which is nitrogen. This classification system helps distinguish this compound from related compounds such as 1,3,4-oxadiazole, which represents a five-membered unsaturated ring system, and 1,3,4-oxadiazine, which corresponds to the unsaturated six-membered analog.

| Compound Classification | Ring Size | Saturation State | Heteroatoms | Molecular Formula |

|---|---|---|---|---|

| This compound | 6-membered | Fully saturated | 2N, 1O | C₃H₈N₂O |

| 1,3,4-Oxadiazine | 6-membered | Unsaturated | 2N, 1O | C₃H₄N₂O |

| 1,3,4-Oxadiazole | 5-membered | Unsaturated | 2N, 1O | C₂H₂N₂O |

The molecular structure of this compound, as represented by its Simplified Molecular Input Line Entry System notation of O1CCNNC1, clearly illustrates the connectivity pattern within the six-membered ring. This structural representation demonstrates the arrangement of atoms where the oxygen atom occupies position one, followed by two carbon atoms, two nitrogen atoms, and a final carbon atom that completes the ring closure. The systematic numbering begins with the oxygen atom, consistent with established nomenclature conventions that assign the lowest possible numbers to heteroatoms in the ring system.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique structural properties and demonstrated biological activities across multiple therapeutic areas. Recent research has established this compound derivatives as important structural motifs exhibiting significant biological activity, particularly in antimicrobial and anti-inflammatory applications. The compound's six-membered ring structure provides conformational flexibility while maintaining sufficient rigidity to enable specific molecular interactions with biological targets.

The synthetic accessibility of this compound through formal [3 + 3] cycloaddition reactions has opened new avenues for medicinal chemistry research, enabling the systematic exploration of structure-activity relationships within this chemical class. The high yields achievable through scandium triflate catalysis, reaching up to ninety-six percent under optimized conditions, make this compound an attractive synthetic target for pharmaceutical development programs. The broad substrate scope demonstrated in these reactions allows for the introduction of diverse functional groups and substituents, facilitating the design of compounds with tailored biological properties.

| Biological Activity | Mechanism of Action | Research Status | Therapeutic Potential |

|---|---|---|---|

| Antimicrobial | Bacterial cell wall disruption | Active research | Antibiotic development |

| Anti-inflammatory | Inflammatory mediator inhibition | Preclinical studies | Chronic disease treatment |

| Molecular recognition | Specific protein binding | Early investigation | Diagnostic applications |

The compound's potential extends beyond direct therapeutic applications to include its utility as a synthetic intermediate for accessing more complex heterocyclic systems. The presence of multiple nitrogen atoms within the ring structure provides numerous sites for further functionalization and derivatization, enabling the construction of elaborate molecular architectures. Molecular docking studies have provided insights into how this compound derivatives interact with various biological targets, supporting the rational design of compounds with enhanced potency and selectivity.

The physical and chemical properties of this compound, including its melting point range of 136-139 degrees Celsius and general solubility characteristics, make it suitable for various pharmaceutical formulation strategies. These properties, combined with the compound's chemical stability and synthetic accessibility, position this compound as a valuable building block for medicinal chemistry applications. The continued development of new synthetic methodologies for accessing this compound derivatives promises to expand the chemical space available to medicinal chemists seeking novel therapeutic agents.

Properties

IUPAC Name |

1,3,4-oxadiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-6-3-5-4-1/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUGUKDXBSEMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442958 | |

| Record name | 2H-1,3,4-Oxadiazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55944-26-8 | |

| Record name | 2H-1,3,4-Oxadiazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Oxidative Cycloaddition of Acylhydrazides and Allenoates

Aerobic Oxidation and Cycloaddition Mechanism

A practical one-pot synthesis of 1,3,4-oxadiazinanes was achieved through sequential aerobic oxidation of acylhydrazides followed by 4-(dimethylamino)pyridine (DMAP)-catalyzed cycloaddition with allenoates. The protocol begins with the oxidation of stable acylhydrazides (1a–x ) to N-acyldiazenes (4a–x ) using sodium nitrite (NaNO₂) and nitric acid (HNO₃) under aerobic conditions. This step circumvents the need to isolate unstable N-acyldiazenes, which are prone to degradation. The in situ-generated N-acyldiazenes subsequently undergo a [2 + 4] cycloaddition with allenoates (2a–v ) in the presence of DMAP, yielding 1,3,4-oxadiazinanes (3a–x ) with good to excellent yields (26–86%).

Table 1. Selected Substrates and Yields in One-Pot 1,3,4-Oxadiazinane Synthesis

| Entry | Acylhydrazide (R₁) | Allenoate (R₂) | Yield (%) |

|---|---|---|---|

| 3a | 4-MeOC₆H₄ | PhCO | 86 |

| 3d | 3-ClC₆H₄ | PhCO | 78 |

| 3t | 1-Naphthyl | PhCO | 75 |

| 3v | Ph | Cyclohexyl | 48 |

The reaction mechanism involves the generation of a zwitterionic intermediate (A ) via DMAP activation of the allenoate, followed by conjugate addition to N-acyldiazene (4 ) to form intermediate B . Intramolecular 1,4-addition and elimination then produce the this compound ring. This method’s scalability was demonstrated at a 5 mmol scale, affording 3a in 72% yield (1.4 g).

Substrate Scope and Limitations

Electron-rich and halogen-substituted aryl hydrazides exhibited broad compatibility, while aliphatic acylhydrazides (e.g., N′-propylbenzohydrazide) failed to react, likely due to steric hindrance. Notably, the protocol enabled access to previously inaccessible derivatives, such as 4-nitrophenyl-substituted this compound (3f ), albeit in low yield (32%).

Cyclodehydration of Hydrazide Derivatives

Phosphorus Oxychloride-Mediated Cyclization

An alternative route to 1,3,4-oxadiazinanes involves the cyclodehydration of hydrazide intermediates using phosphorus oxychloride (POCl₃). For instance, hydrazides derived from substituted aromatic acids were treated with β-benzoyl propionic acid in the presence of POCl₃, leading to cyclization and formation of this compound derivatives (6a–h ). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by POCl₃-mediated dehydration to form the six-membered ring.

Table 2. Representative 1,3,4-Oxadiazinanes Synthesized via POCl₃ Cyclization

| Compound | R (Substituent) | Melting Point (°C) |

|---|---|---|

| 6a | 4-MeO | 162–164 |

| 6c | 3-NO₂ | 178–180 |

| 6e | 2-Cl | 155–157 |

This method requires stringent moisture control but offers moderate to high yields (50–85%) for aryl-substituted derivatives. Aliphatic analogs, however, showed reduced reactivity due to poor orbital overlap during cyclization.

Structural and Conformational Analysis

Crystallographic Insights

X-ray diffraction studies of 4-methyl-3-(2-phenoxyacetyl)-5-phenyl-1,3,4-oxadiazinan-2-one revealed a twisted boat conformation for the this compound ring, with carbonyl groups oriented syn-periplanar. The dihedral angle between the two benzene rings was 76.6°, stabilized by C–H⋯O and π–π interactions (centroid–centroid distance = 3.672 Å). These findings underscore the influence of substituents on ring puckering and crystal packing.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models correlating physicochemical properties (e.g., logP, molar refractivity) with antibacterial activity demonstrated that electron-withdrawing groups at the para-position enhance bioactivity by increasing electrophilicity. For example, nitro-substituted derivatives exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC = 12.5 µg/mL) compared to methoxy-substituted analogs (MIC = 50 µg/mL).

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The one-pot oxidative cycloaddition offers superior practicality due to its scalability and avoidance of unstable intermediates. In contrast, POCl₃-mediated cyclization, while effective for aromatic substrates, requires stoichiometric dehydrating agents and is less tolerant of aliphatic groups.

Yield Optimization Strategies

- Temperature Control : Reactions conducted at 0°C minimized side product formation during aerobic oxidation.

- Catalyst Loading : Increasing DMAP to 30 mol% improved cycloaddition yields by stabilizing the zwitterionic intermediate.

- Solvent Selection : Ethanol enhanced solubility of hydrazides in cyclodehydration reactions, reducing reaction times.

Biological Activity

1,3,4-Oxadiazinane is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties. The findings are based on recent research studies and literature reviews.

Overview of Biological Activities

This compound derivatives have been shown to exhibit a wide range of biological activities including:

- Antimicrobial Activity : Significant antibacterial, antifungal, antitubercular, and antiviral properties.

- Anticancer Activity : Potential in inhibiting various cancer cell lines.

- Antiparasitic Activity : Efficacy against vector-borne parasitic diseases.

General Findings

Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate substantial antimicrobial activity. A review of literature from 2015 to 2021 highlights several derivatives with promising results against various microbial strains:

- Antibacterial : Compounds have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.25 μM .

- Antifungal : Certain derivatives also exhibit antifungal properties, effectively inhibiting fungal growth .

- Antitubercular : Specific oxadiazole derivatives have been synthesized that inhibit Mycobacterium tuberculosis, with MIC values comparable to established antitubercular drugs like Rifampicin and Isoniazid .

Case Studies

- Peraman et al. (2015) modified nalidixic acid to include a 1,3,4-oxadiazole ring and observed enhanced antibacterial activity compared to traditional antibiotics .

- Dhumal et al. (2016) reported on a combination of heterocyclic rings including oxadiazole which exhibited strong antitubercular activity against both active and dormant states of Mycobacterium bovis BCG .

Mechanisms and Efficacy

The anticancer potential of this compound derivatives has been increasingly documented. These compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Line Studies : Compounds such as 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed significant growth inhibition in CNS cancer cells (SNB-75) with a growth inhibition percentage of 95.7% .

- Structure-Activity Relationship (SAR) studies indicate that modifications in the oxadiazole structure can enhance anticancer activity by improving target specificity and reducing toxicity to normal cells .

Broad-Spectrum Efficacy

Recent studies have identified 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents:

- Trypanosomiasis and Leishmaniasis : Compounds were screened for activity against Trypanosoma brucei and exhibited low-micromolar IC50 values with high selectivity over mammalian cells .

- Malaria : Some derivatives demonstrated potent activity against Plasmodium falciparum, indicating potential for treatment in malaria-endemic regions .

Data Summary

Scientific Research Applications

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have demonstrated considerable antimicrobial properties. These compounds exhibit activity against a range of pathogens including bacteria, fungi, and viruses.

- Bacterial Inhibition : Recent studies have shown that 1,3,4-oxadiazole hybrids possess potent antibacterial effects. For instance, compounds synthesized with quinolone structures exhibited stronger activity against Pseudomonas aeruginosa and Staphylococcus aureus compared to standard antibiotics like ciprofloxacin and amoxicillin .

- Antifungal Effects : Some derivatives have shown significant antifungal activity against strains such as Candida albicans, with minimum inhibitory concentration (MIC) values indicating their effectiveness .

- Antiviral Properties : Research indicates that certain 1,3,4-oxadiazole derivatives can inhibit viral replication mechanisms, making them potential candidates for antiviral drug development .

Anticancer Potential

The anticancer properties of 1,3,4-oxadiazole derivatives are notable. Various compounds have been synthesized and evaluated for their efficacy against different cancer cell lines.

- Cell Line Studies : For example, a study reported that specific oxadiazole derivatives showed promising results against leukemia cell lines with high inhibition percentages . Another compound demonstrated significant antiproliferative activity across multiple cancer types including breast and melanoma cells .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives.

- Mechanism of Action : Compounds designed to inhibit COX enzymes have shown effective anti-inflammatory activity. One derivative exhibited a strong inhibitory effect on both COX-1 and COX-2 enzymes compared to standard drugs like Indomethacin .

Antiparasitic Activity

Research has also focused on the antiparasitic effects of 1,3,4-oxadiazole derivatives.

- Leishmaniasis Treatment : Certain synthesized compounds demonstrated exceptional potency against Leishmania species, outperforming existing treatments like pentamidine by significant margins .

Pesticidal Properties

The use of 1,3,4-oxadiazinane in agriculture has been explored extensively due to its pesticidal properties.

- Insecticidal Activity : Some derivatives have shown effectiveness against agricultural pests. For example, studies indicate that oxadiazole-based compounds can enhance crop tolerance while exhibiting insecticidal properties .

Herbicidal Applications

The herbicidal potential of oxadiazole derivatives has also been investigated.

- Broad-Spectrum Herbicides : Research into the structure-activity relationship (SAR) of oxadiazole-based herbicides has revealed promising candidates for controlling various weed species without harming crops .

Table 1: Biological Activities of 1,3,4-Oxadiazole Derivatives

Table 2: Summary of Case Studies on 1,3,4-Oxadiazolines

| Study Focus | Findings | |

|---|---|---|

| Antimicrobial | Strong activity against multiple pathogens | Promising candidates for new antibiotics |

| Anticancer | High potency against leukemia cells | Potential for development as anticancer agents |

| Anti-inflammatory | Effective COX inhibition | Useful in pain management and inflammation control |

| Agricultural | Effective against pests | Viable options for sustainable agriculture |

Chemical Reactions Analysis

Cyclodehydration of 1,2-Diacylhydrazines

1,3,4-Oxadiazoles are commonly synthesized via cyclodehydration of 1,2-diacylhydrazines using agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or dibromotriphenylphosphorane. A study demonstrated that dibromotriphenylphosphorane facilitates cyclization with yields up to 63.8% under optimized conditions . Thermodynamic computational analysis (MM2 and PM3 methods) revealed that electron-donating groups (EDGs) slightly favor the reaction, though equilibrium constants () remain low (~10⁻¹²), indicating thermoneutral behavior .

Table 1: MM2 Computational Data for 1,3,4-Oxadiazole Synthesis

| R Group | Reactant Energy (kJ/mol) | Product Energy (kJ/mol) | ΔG° (kJ/mol) | |

|---|---|---|---|---|

| H | -27.4 | 39.6 | 67.2 | |

| CH₃ | -602.1 | 24.2 | 86.3 | |

| Br | -23.4 | 42.7 | 66.1 |

Ugi-Tetrazole/Huisgen Multicomponent Reaction

A metal-free protocol combines Ugi-tetrazole and Huisgen reactions to produce 2,5-disubstituted 1,3,4-oxadiazoles. This method avoids hazardous oxidants and achieves high regioselectivity. For example, coupling -acylhydrazones with tetrazoles yields oxadiazoles with diverse substituents .

Oxidative C–H Bond Cleavage

Hydrazides react with methyl ketones via oxidative C(sp³)–H bond cleavage using K₂CO₃, forming 1,3,4-oxadiazoles. This method eliminates solvents and achieves yields >60% . Mechanistic studies suggest a pathway involving ketone oxidation to carboxylic acids, followed by cyclization and deacylation .

Reactivity and Functionalization

1,3,4-Oxadiazoles undergo diverse reactions due to their electron-deficient aromatic ring:

-

Nucleophilic Substitution : Reacts with amines or alkoxides at the C2 position.

-

Electrophilic Aromatic Substitution : Halogenation or nitration occurs at C5 .

-

Photochemical Reactions : UV irradiation induces ring-opening to form nitrilimines, which recyclize under heat .

Pharmacological Derivatives

1,3,4-Oxadiazoles are pharmacophores in drug design. Key findings include:

-

Antibacterial Activity : Derivatives with MIC values as low as 10.8 µM against Staphylococcus aureus and Escherichia coli .

-

Antifungal Agents : Compounds 45a and 45b show MIC₅₀ = 0.78 µg/mL against Candida albicans .

-

COX-2 Inhibition : Selectivity indices up to 321.95 for derivatives like 46a and 46e .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) computations disproved the 1,3-dipolar cycloaddition hypothesis for oxadiazole-2(3H)-one synthesis. Instead, a stepwise mechanism involving CsF/18-crown-6-mediated deprotonation and CO₂ insertion is favored .

Comparison with Similar Compounds

1,3,4-Thiadiazinane

- Structural Difference : Replacing the oxygen atom in 1,3,4-oxadiazinane with sulfur yields 1,3,4-thiadiazinane.

- Thiadiazinanes exhibit distinct tautomerism (2H-, 4H-, 6H-forms) but lack the antiaromaticity observed in 4H-1,3,4-oxadiazinanes .

- Applications : Thiadiazinanes are less explored in agrochemistry but show promise in medicinal chemistry due to sulfur's bioactivity.

1,3-Oxazepines and Thiazinanes

- Structural Difference : 1,3-Oxazepines (seven-membered rings with one oxygen and one nitrogen) and thiazinanes (six-membered rings with one sulfur and one nitrogen) differ in ring size and heteroatom arrangement.

- Synthesis : Thiazinane derivatives often require palladium catalysts (e.g., oxadiazolyl-1,3-thiazinane-4-carboxylic acid synthesis via KF and Pd(OAc)₂) , contrasting with Sc(OTf)₃-driven oxadiazinane synthesis .

- Bioactivity : Thiazinanes are studied for antimicrobial properties, while oxadiazinanes excel in fungicidal and herbicidal applications .

Five-Membered Heterocycles (1,3,4-Oxadiazoles)

- Structural Difference : 1,3,4-Oxadiazoles are five-membered rings with two nitrogen and one oxygen atom.

- Electronic Properties : Smaller ring size increases ring strain but enhances metabolic stability.

- Bioactivity : 1,3,4-Oxadiazole derivatives show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL , whereas oxadiazinanes contribute to crop tolerance in barley .

Agrochemical Performance

Pharmacological Potential

- Thiadiazinanes : Explored for antiviral and anticancer properties due to sulfur's electronegativity.

- 1,3-Oxazepines: Used in non-classical antifolate drug development .

Critical Comparison of Key Properties

Q & A

Q. What are the common synthetic routes for 1,3,4-oxadiazinane derivatives in medicinal chemistry?

- Methodological Answer : A widely used method involves cyclocondensation reactions. For example, urea derivatives (e.g., substituted 1,8-naphthyridines) react with formaldehyde in ethanol under reflux to yield oxadiazinan-4-ones . Alternative routes include [3+3] cycloaddition reactions catalyzed by Sc(OTf)₃ in dichloromethane (DCM) at −30°C, achieving moderate yields (~57%) . Key variables include solvent choice (e.g., DCM vs. ethanol), catalyst selection (Lewis acids), and reaction time.

Q. How is spectroscopic characterization performed for this compound derivatives?

- Methodological Answer : Structural elucidation typically employs:

- ¹H/¹³C NMR : To confirm ring substituents and hydrogen bonding patterns.

- IR spectroscopy : To identify functional groups (e.g., C=O, N–H).

- Mass spectrometry : For molecular ion peaks and fragmentation patterns.

For example, substituted oxadiazinanes synthesized via [3+3] reactions were characterized using these techniques, with NMR data confirming regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis using Lewis acid catalysts?

- Methodological Answer : Catalyst screening is critical. In Sc(OTf)₃-catalyzed reactions, the coordination sphere and acid strength of the metal influence reactivity. For instance:

- Sc(OTf)₃ : Achieved 57% yield due to strong Lewis acidity and optimal coordination.

- Cu(OTf)₂ : Yield dropped significantly (~20%), likely due to weaker acid strength .

- Y(OTf)₃ : Produced trace amounts, suggesting steric hindrance.

Systematic screening of temperature (−30°C to RT) and solvent polarity (DCM vs. THF) is recommended to balance yield and selectivity.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in antibacterial or pesticidal activity often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., NO₂) enhance antibacterial activity in naphthyridine-derived oxadiazinanes .

- Assay conditions : Variations in MIC (minimum inhibitory concentration) protocols or bacterial strains used (e.g., S. aureus vs. E. coli).

- Synergistic effects : Co-administration with adjuvants (e.g., crop tolerance enhancers in pesticidal studies) .

Cross-validation using standardized assays (e.g., CLSI guidelines) and structure-activity relationship (SAR) modeling is advised.

Q. What computational methods predict the reactivity of this compound derivatives?

- Methodological Answer :

- DFT calculations : To analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular docking : For binding affinity studies with biological targets (e.g., bacterial enzymes or plant receptors) .

For example, pyrazine-oxadiazinane hybrids showed enhanced antimycobacterial activity due to favorable interactions with enoyl-ACP reductase .

Q. How do structural modifications impact the agricultural efficacy of 1,3,4-oxadiazinanes?

- Methodological Answer : Ring size and substituent positioning significantly affect pesticidal activity:

- 5- to 7-membered rings : Carbocyclic hydrazines with oxadiazinane cores improve crop tolerance (e.g., barley) by reducing phytotoxicity .

- Sulfonyl groups : Enhance stability in soil matrices but may reduce bioavailability.

Field trials with controlled-release formulations are recommended to balance efficacy and environmental safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.